2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 93407-96-6
VCID: VC5581679
InChI: InChI=1S/C17H19NO5S/c1-14-7-9-16(10-8-14)24(20,21)23-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OCC2=CC=CC=C2
Molecular Formula: C17H19NO5S
Molecular Weight: 349.4

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate

CAS No.: 93407-96-6

Cat. No.: VC5581679

Molecular Formula: C17H19NO5S

Molecular Weight: 349.4

* For research use only. Not for human or veterinary use.

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate - 93407-96-6

Specification

CAS No. 93407-96-6
Molecular Formula C17H19NO5S
Molecular Weight 349.4
IUPAC Name 2-(phenylmethoxycarbonylamino)ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C17H19NO5S/c1-14-7-9-16(10-8-14)24(20,21)23-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)
Standard InChI Key NJNKTPXABYMFJM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound features a benzyloxycarbonyl (Cbz) group attached to an ethylamine backbone, which is further sulfonated at the terminal hydroxyl group with a 4-methylbenzenesulfonyl (tosyl) moiety .

Molecular Formula: C17H19NO5S\text{C}_{17}\text{H}_{19}\text{NO}_{5}\text{S}
Molecular Weight: 349.4 g/mol
IUPAC Name: 2-(Phenylmethoxycarbonylamino)ethyl 4-methylbenzenesulfonate

Structural Features

  • Benzyloxycarbonyl (Cbz) Group: A common amine-protecting group stable under basic conditions but removable via hydrogenolysis .

  • Tosyl Group: A sulfonate ester that acts as a leaving group in nucleophilic substitution reactions .

  • Ethyl Linker: Connects the Cbz-protected amine to the tosyl group, enabling modular reactivity.

Key Spectroscopic Data:

  • SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OCC2=CC=CC=C2\text{CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OCC2=CC=CC=C2}

  • InChIKey: NJNKTPXABYMFJM-UHFFFAOYSA-N\text{NJNKTPXABYMFJM-UHFFFAOYSA-N}

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Cbz Protection: 2-Aminoethanol reacts with benzyl chloroformate in the presence of a base (e.g., NaHCO3\text{NaHCO}_3) to form 2-(benzyloxycarbonylamino)ethanol .

  • Tosylation: The hydroxyl group of the intermediate is sulfonated using p-toluenesulfonyl chloride (TsCl\text{TsCl}) under alkaline conditions (e.g., KOH\text{KOH}) .

Example Protocol (Adapted from ):

  • Step 1: Dissolve 2-(benzyloxycarbonylamino)ethanol (0.78 mol) in dichloromethane.

  • Step 2: Add TsCl\text{TsCl} (0.85 mol) and triethylamine (1.5 mol) at 0°C.

  • Step 3: Stir at room temperature for 2–3 hours. Yield: 85–96% .

Reaction Mechanisms

  • Tosylation: The hydroxyl group undergoes nucleophilic substitution with TsCl\text{TsCl}, facilitated by base-mediated deprotonation .

  • Deprotection: The Cbz group is cleaved via catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) to regenerate the free amine .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a key intermediate in:

  • Anticancer Agents: Used to synthesize kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .

  • Antiviral Drugs: Functionalized in nucleoside analogs targeting viral polymerases .

Organic Synthesis

  • Peptide Chemistry: Protects amines during solid-phase peptide synthesis (SPPS) .

  • Cross-Coupling Reactions: The tosyl group facilitates Suzuki-Miyaura couplings when replaced with boronic acids.

Comparative Reactivity:

PropertyCbz-Tosyl DerivativeBoc-Protected Analog
Deprotection MethodHydrogenolysisAcidolysis (TFA)
StabilityBase-stableAcid-labile
Synthetic UtilityPeptide synthesisCarbamate formation

Future Directions

  • Bioconjugation: Potential for antibody-drug conjugates (ADCs) due to its bifunctional reactivity .

  • Green Chemistry: Optimizing solvent-free tosylation to reduce environmental impact .

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